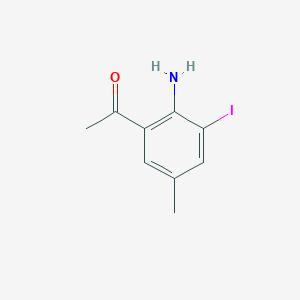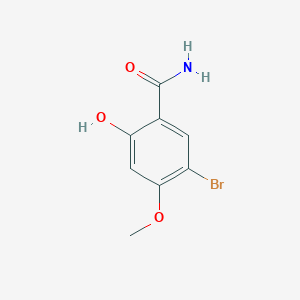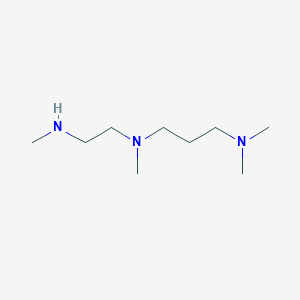
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine is an organic compound with a complex structure that includes multiple amine groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with methylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylamine groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with sodium hydroxide as the base to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. The use of catalysts such as Raney-Nickel can enhance the reaction rate and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, ethanol or methanol as solvents.
Major Products Formed
Oxidation: Oxides, nitroso compounds.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound’s multiple amine groups can interact with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic activity is crucial in its role in organic synthesis and biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the additional methylaminoethyl group.
N,N,N’-Trimethyl-1,3-propanediamine: Contains three methyl groups but differs in the positioning of the amine groups.
Uniqueness
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and versatility in chemical reactions. This unique structure allows it to participate in a broader range of reactions compared to its similar counterparts .
Propriétés
Formule moléculaire |
C9H23N3 |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C9H23N3/c1-10-6-9-12(4)8-5-7-11(2)3/h10H,5-9H2,1-4H3 |
Clé InChI |
PRQRDFQRAZDBJP-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
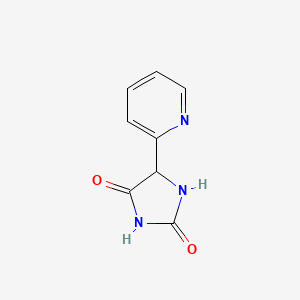
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

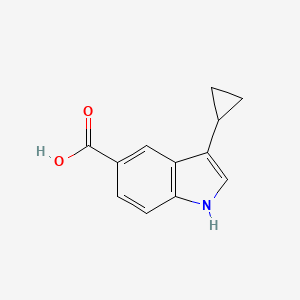
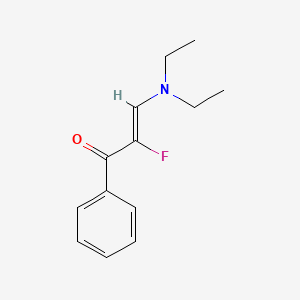

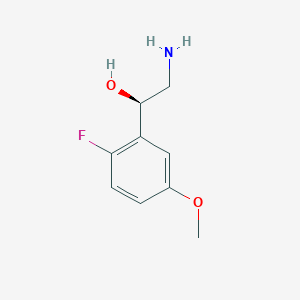
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)

